11beta-Prostaglandin F1beta

Descripción general

Descripción

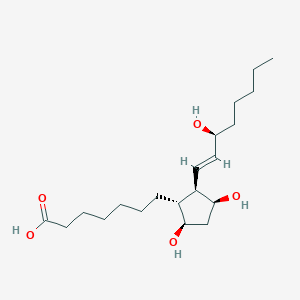

11beta-Prostaglandin F1beta is a stereoisomer of Prostaglandin F1alpha, characterized by the inversion of hydroxyl groups at the C-9 and C-11 positions. This compound is part of the prostaglandin family, which are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandins play crucial roles in various physiological processes, including inflammation, blood flow, and the formation of blood clots.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 11beta-Prostaglandin F1beta typically involves the conversion of arachidonic acid through a series of enzymatic and chemical reactions. One common method includes the use of cyclooxygenase enzymes to convert arachidonic acid into prostaglandin intermediates, followed by specific stereoselective reactions to achieve the desired stereochemistry at the C-9 and C-11 positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale biocatalytic processes, utilizing enzymes such as Baeyer–Villiger monooxygenase for stereoselective oxidation and ketoreductase for diastereoselective reduction. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product.

Análisis De Reacciones Químicas

Structural Characteristics

PGF1β is characterized by a cyclopentane ring with hydroxyl groups at positions 9, 11, and 15. Its C-9 β-configuration differentiates it from the α-epimer (PGF1α), influencing receptor-binding specificity and biological activity . Structural studies using chromatography and spectroscopy confirmed its unique stereochemistry, which plays a critical role in its reactivity .

Key Chemical Reactions

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Oxidation | Exposure to O₂ or peroxides | Forms 15-keto-PGF1β (inactive metabolite) |

| Esterification | Acid-catalyzed with alcohols | Produces stable prodrug derivatives |

| Enzymatic Degradation | Via 15-hydroxyprostaglandin dehydrogenase | Cleaves 15-OH group, terminating activity |

Stability and Reactivity

-

pH Sensitivity : Degrades rapidly under alkaline conditions due to β-hydroxyketone rearrangement.

-

Thermal Stability : Decomposes above 40°C, forming prostaglandin B-type compounds.

-

Light Sensitivity : UV exposure induces cis-trans isomerization at double bonds .

Comparative Analysis with Related Prostaglandins

| Feature | PGF1β | PGE1 | PGD2 |

|---|---|---|---|

| C-9 Configuration | β-OH | α-OH | α-OH |

| Primary Receptor | FP receptor | EP1 receptor | DP1 receptor |

| Key Reaction | Hydride reduction | Dehydration to PGA1 | Cyclization to PGJ2 |

Research Advancements

-

Catalytic Innovations : Recent studies explore electrochemical methods to enhance reaction yields, though direct applications to PGF1β remain theoretical .

-

Metabolic Profiling : Elevated urinary metabolites like 2,3-dinor-11β-PGF2α are linked to mast cell activation, highlighting pathways intersecting with PGF1β degradation .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

11β-PGF1β is synthesized from arachidonic acid through the action of specific enzymes, primarily prostaglandin F2-alpha synthase. Its structural distinction as a C-9 epimer of Prostaglandin F1 alpha contributes to its unique biological activities. It primarily exerts its effects by binding to G protein-coupled receptors (GPCRs), particularly the FP receptor, activating intracellular signaling pathways that lead to various physiological responses such as smooth muscle contraction and luteolysis.

Key Biological Activities

- Reproductive Health : Regulates the estrous cycle and parturition by promoting corpus luteum regression.

- Cardiovascular Effects : Exhibits both vasoconstrictive and vasodilatory effects depending on the context.

- Inflammation Modulation : Influences inflammatory responses through its action on immune cells.

Reproductive Health Studies

11β-PGF1β has been extensively studied for its role in reproductive physiology:

- Luteolysis : It promotes the regression of the corpus luteum, which is critical for menstrual cycle regulation. Case studies have shown that increased levels of 11β-PGF1β during the luteal phase correlate with decreased progesterone levels, triggering menstruation.

- Cervical Ripening : Research indicates its involvement in cervical changes during labor, facilitating childbirth.

Cancer Research

Recent studies have highlighted the implications of 11β-PGF1β in cancer biology:

- Breast Cancer : In vitro studies demonstrated that 11β-PGF1β can activate the FP receptor in breast cancer cell lines, promoting cell survival and reducing chemosensitivity. The correlation between FP receptor expression and adverse clinical outcomes in breast cancer patients has been documented .

Cardiovascular Research

The compound's dual role in cardiovascular health has been a focus of ongoing research:

- Vascular Dynamics : Studies have shown that 11β-PGF1β can induce both vasodilation and vasoconstriction depending on the vascular context, suggesting potential therapeutic applications in managing conditions like hypertension.

Inflammatory Diseases

11β-PGF1β is also being investigated for its role in inflammatory processes:

- Modulation of Immune Responses : Its effects on immune cells indicate potential applications in treating inflammatory diseases, where prostaglandins are known to play significant roles.

Case Study 1: Breast Cancer

A study examined the effect of 11β-PGF1β on MCF-7 breast cancer cells expressing FP receptors. The treatment resulted in increased Slug expression, a factor associated with cancer cell survival and metastasis. This finding suggests that targeting the FP receptor pathway could be a viable strategy for breast cancer therapy .

Case Study 2: Reproductive Health

Research involving animal models demonstrated that administration of 11β-PGF1β during late pregnancy resulted in enhanced cervical ripening and improved labor outcomes. This supports its potential use as a therapeutic agent to facilitate childbirth.

Table 1: Summary of Biological Activities and Applications of 11beta-Prostaglandin F1beta

| Application Area | Biological Activity | Key Findings |

|---|---|---|

| Reproductive Health | Luteolysis | Regulates menstrual cycle via corpus luteum regression |

| Cancer Research | Cell Survival | Promotes survival in breast cancer cells via FP receptor activation |

| Cardiovascular Research | Vascular Regulation | Induces both vasodilation and vasoconstriction; implications for hypertension |

| Inflammatory Diseases | Immune Modulation | Influences inflammatory responses; potential therapeutic target |

Table 2: Key Studies Involving this compound

Mecanismo De Acción

The mechanism of action of 11beta-Prostaglandin F1beta involves its interaction with specific prostaglandin receptors, which are G-protein-coupled receptors. Upon binding to these receptors, this compound can activate various intracellular signaling pathways, leading to diverse physiological effects such as vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses.

Comparación Con Compuestos Similares

Prostaglandin F1alpha: The parent compound with hydroxyl groups at C-9 and C-11 in the alpha configuration.

Prostaglandin F2alpha: Another prostaglandin with similar biological activities but different structural features.

Prostaglandin E2: Known for its role in inflammation and pain modulation.

Uniqueness: 11beta-Prostaglandin F1beta is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its isomers and other prostaglandins. This uniqueness makes it valuable for research into the structure-activity relationships of prostaglandins and their receptors.

Actividad Biológica

11beta-Prostaglandin F1beta (11β-PGF1β) is a stereoisomer of Prostaglandin F1alpha, distinguished by the inversion of hydroxyl groups at the C-9 and C-11 positions. This compound belongs to the prostaglandin family, which are lipid compounds derived from fatty acids, playing crucial roles in various physiological processes such as inflammation, blood flow regulation, and the formation of blood clots. Despite its potential significance, there is a notable scarcity of published research specifically addressing the biological activity of 11β-PGF1β.

Target Enzymes and Pathways

The primary target of 11β-PGF1β is the enzyme 11beta-Hydroxysteroid Dehydrogenase (11β-HSD) . This enzyme is responsible for the interconversion of active cortisol and corticosterone with their inactive forms, cortisone and 11-dehydrocorticosterone. The action of 11β-PGF1β in this context suggests a role in modulating steroid hormone activity, which could influence various physiological responses including stress reactions and metabolic processes.

Biochemical Pathways

11β-PGF1β is involved in the prostanoid metabolic pathway, contributing to homeostasis in blood pressure, initiation and resolution of inflammation, pain perception, and cell survival mechanisms. Prostaglandins like 11β-PGF1β are known to exert diverse biological effects through their interaction with specific receptors on target cells .

Comparative Analysis with Related Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Prostaglandin F1alpha | Hydroxyl groups at C-9 and C-11 | Known for vasodilation and anti-inflammatory effects |

| Prostaglandin F2alpha | Similar structure but different stereochemistry | Involved in reproductive functions and smooth muscle contraction |

| Prostaglandin E2 | Influences pain perception and inflammation | Potent vasodilator; plays a role in fever response |

| This compound | Inverted hydroxyls at C-9 and C-11 | Potentially unique biological activities yet to be fully explored |

Case Studies and Research Findings

Despite the lack of extensive studies specifically on 11β-PGF1β, related research provides a framework for understanding its potential biological activities:

- Inflammation Modulation : Studies on other prostaglandins indicate that they can significantly impact inflammatory pathways. For example, PGE2 has been shown to enhance cytokine production from macrophages, suggesting that 11β-PGF1β may also influence similar immune responses .

- Vascular Effects : Research involving Prostaglandin analogs has demonstrated their ability to induce vasodilation in various animal models. If 11β-PGF1β exhibits similar properties, it could be beneficial in treating conditions like hypertension or ischemic heart disease .

Future Research Directions

Given the current gaps in knowledge regarding 11β-PGF1β's biological activity, future studies should focus on:

- In Vivo Studies : Conducting animal model experiments to observe the physiological effects of 11β-PGF1β on inflammation and vascular function.

- Receptor Interaction Studies : Investigating how 11β-PGF1β interacts with specific prostaglandin receptors could clarify its role in various biological processes.

- Therapeutic Applications : Exploring potential therapeutic uses in managing conditions linked to inflammation or vascular dysfunction.

Propiedades

IUPAC Name |

7-[(1R,2R,3S,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-MBOYTVKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.